Cas no 3139-27-3 (N-(Furan-2-ylmethyl)-4-methylaniline)

N-(Furan-2-ylmethyl)-4-methylaniline 化学的及び物理的性質
名前と識別子
-
- 2-Furanmethanamine,N-(4-methylphenyl)-
- N-(furan-2-ylmethyl)-4-methylaniline
- N1-(FUR-2-YLMETHYL)-4-METHYLANILINE
- (2-furylmethyl)(4-methylphenyl)amine
- 2-Furfuryl-p-toluidin
- Furan-2-ylmethyl-p-tolyl-amine
- furfuryl-N-p-toluidine
- N-(p-Tolyl)furfurylamine
- N-Furfuryl-p-toluidin
- N-Furfuryl-p-toluidine
- N-(Fur-2-ylmethyl)-4-methylaniline
- CHEMBL259700
- PS-11327
- Z87002231
- A820827
- DTXSID40339629
- N-(2-furylmethyl)-4-methyl-aniline
- BHQOFWPBMQRCQK-UHFFFAOYSA-N
- SB60937
- FT-0634691
- AKOS000122215
- FURAN-2-YLMETHYL-P-TOTYL-AMINE
- N-(2-Furylmethyl)-4-methylaniline #
- N-(2-Furylmethyl)-4-methylaniline
- SCHEMBL11792458
- MFCD00830575
- EN300-02472
- N-[(furan-2-yl)methyl]-4-methylaniline
- Oprea1_109848
- 3139-27-3
- G54224
- STL370697
- DB-048022
- N-(Furan-2-ylmethyl)-4-methylaniline
-
- MDL: MFCD00830575
- インチ: InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-8,13H,9H2,1H3
- InChIKey: BHQOFWPBMQRCQK-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)NCC2=CC=CO2
計算された属性
- せいみつぶんしりょう: 187.10000
- どういたいしつりょう: 187.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.11
- ふってん: 155-157/10mm
- フラッシュポイント: 130.8°C
- 屈折率: 1.597
- PSA: 25.17000
- LogP: 3.27310
N-(Furan-2-ylmethyl)-4-methylaniline セキュリティ情報
- 危害声明: Harmful
N-(Furan-2-ylmethyl)-4-methylaniline 税関データ
- 税関コード:2921430090
- 税関データ:
中国税関コード:
2921430090概要:
2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)
要約:
HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
N-(Furan-2-ylmethyl)-4-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F594303-100mg |
N-(Furan-2-ylmethyl)-4-methylaniline |
3139-27-3 | 100mg |
$ 65.00 | 2022-06-04 | ||
TRC | F594303-500mg |
N-(Furan-2-ylmethyl)-4-methylaniline |
3139-27-3 | 500mg |
$ 210.00 | 2022-06-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-263937A-500 mg |
N1-(Fur-2-ylmethyl)-4-methylaniline, |
3139-27-3 | 500MG |
¥1,527.00 | 2023-07-11 | ||
abcr | AB240724-250mg |
N1-(Fur-2-ylmethyl)-4-methylaniline; . |
3139-27-3 | 250mg |
€379.00 | 2025-02-14 | ||
1PlusChem | 1P00BZHR-100mg |
Furan-2-ylmethyl-p-tolyl-amine |
3139-27-3 | 96% | 100mg |
$27.00 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535804-100mg |
N-(furan-2-ylmethyl)-4-methylaniline |
3139-27-3 | 98% | 100mg |
¥343.00 | 2024-08-02 | |
Aaron | AR00BZQ3-100mg |
FURAN-2-YLMETHYL-P-TOLYL-AMINE |
3139-27-3 | 98% | 100mg |
$65.00 | 2025-01-24 | |
abcr | AB240724-1g |
N1-(Fur-2-ylmethyl)-4-methylaniline; . |
3139-27-3 | 1g |
€694.00 | 2025-02-14 | ||
eNovation Chemicals LLC | Y1238813-100mg |
FURAN-2-YLMETHYL-P-TOLYL-AMINE |
3139-27-3 | 96% | 100mg |
$165 | 2024-06-06 | |
Apollo Scientific | OR24759-100mg |
N-(Fur-2-ylmethyl)-4-methylaniline |
3139-27-3 | 100mg |
£52.00 | 2025-02-19 |
N-(Furan-2-ylmethyl)-4-methylaniline 関連文献
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
9. Book reviews
N-(Furan-2-ylmethyl)-4-methylanilineに関する追加情報
Professional Introduction to N-(Furan-2-ylmethyl)-4-methylaniline (CAS No. 3139-27-3)
N-(Furan-2-ylmethyl)-4-methylaniline (CAS No. 3139-27-3) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and medicinal chemistry. This compound, characterized by its aromatic amine core and a furan substituent, represents a versatile scaffold that can be modified to develop novel therapeutic agents.
The structural motif of N-(Furan-2-ylmethyl)-4-methylaniline incorporates a benzene ring with a methyl group at the fourth position and an amine functional group linked to a furan-methyl side chain. This configuration provides multiple sites for chemical modification, making it an attractive candidate for synthesizing derivatives with enhanced pharmacological properties. The presence of both aromatic and heterocyclic components in its structure suggests potential interactions with biological targets, which is crucial for the development of effective pharmaceuticals.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the furan moiety due to their ability to modulate various biological pathways. Research has demonstrated that furan-based compounds can exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The amine group in N-(Furan-2-ylmethyl)-4-methylaniline further enhances its potential as a pharmacophore by allowing for hydrogen bonding interactions with biological targets.
The synthesis of N-(Furan-2-ylmethyl)-4-methylaniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the Friedel-Crafts alkylation of aniline derivatives followed by functional group transformations to introduce the furan-methyl side chain. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to improve the efficiency and selectivity of the synthesis process.
The pharmacological evaluation of N-(Furan-2-ylmethyl)-4-methylaniline has revealed promising results in preclinical studies. Its ability to interact with specific biological targets has been investigated using computational modeling and experimental techniques. These studies have highlighted its potential as a lead compound for further development into therapeutic agents targeting neurological disorders, cardiovascular diseases, and other chronic conditions. The compound's unique structural features make it a valuable scaffold for designing molecules with improved efficacy and reduced side effects.
In addition to its pharmaceutical applications, N-(Furan-2-ylmethyl)-4-methylaniline has shown potential in material science research. Its aromatic structure and functional groups make it suitable for use in the development of organic electronic materials, such as conductive polymers and liquid crystals. These materials are essential components in modern electronic devices, including organic light-emitting diodes (OLEDs) and flexible displays.
The chemical properties of N-(Furan-2-ylmethyl)-4-methylaniline, including its solubility, stability, and reactivity, have been thoroughly characterized. These properties are critical for determining its suitability for various applications in pharmaceuticals and materials science. Solubility studies have shown that the compound exhibits moderate solubility in polar organic solvents, which facilitates its use in solution-based synthetic protocols. Stability assessments have indicated that it remains stable under standard storage conditions but may degrade under extreme temperatures or acidic environments.
The industrial production of N-(Furan-2-ylmethyl)-4-methylaniline requires stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the synthesis process and verify the identity of the final product. These measures are essential for meeting regulatory requirements and ensuring that the compound is suitable for use in pharmaceutical formulations.
The future prospects of N-(Furan-2-ylmethyl strong >)-< strong >4-methylaniline strong >in drug discovery are promising. Ongoing research efforts are focused on developing new derivatives with enhanced pharmacological properties through rational molecular design and structure-activity relationship (SAR) studies. Computational methods, such as molecular docking and virtual screening, are being utilized to identify potential binding sites on biological targets and optimize the compound's interaction profile.
In conclusion, N-(< strong >Furan - 2 - ylmethyl strong >)-< strong >4 - methylaniline strong >(CAS No. 3139-27-3) is a multifaceted compound with significant potential in pharmaceutical chemistry and materials science. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Additionally, its applications in material science highlight its versatility beyond traditional pharmaceutical uses. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in advancing scientific innovation across multiple disciplines.
3139-27-3 (N-(Furan-2-ylmethyl)-4-methylaniline) 関連製品
- 4439-56-9(N-[(furan-2-yl)methyl]aniline)
- 1805176-36-6(4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride)
- 2680702-32-1(4-(Acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid)
- 1694261-42-1(3-Thiophenemethanol, α-[1-(aminomethyl)-1-methylpropyl]tetrahydro-)
- 1807301-16-1(5-Cyano-6-fluoronicotinoyl chloride)
- 1701883-24-0(3-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}pyridine-4-carboxylic acid)
- 3230-94-2(L-Ornithine L-aspartate)
- 19690-64-3(2-Chloro-3-methoxyphenylhydrazine)
- 1361913-26-9(4-(Difluoromethyl)-3-nitro-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1248631-24-4(5-Bromo-2-(butylsulfanyl)pyridine)
